REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C1O[C:14]([CH2:16][CH2:17][NH2:18])([CH3:15])[O:13]C1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1.CCOC(C)=O>[F:10][C:8]1[CH:7]=[CH:6][C:3]([CH:4]2[CH2:15][C:14](=[O:13])[CH2:16][CH2:17][NH:18]2)=[C:2]([CH3:1])[CH:9]=1 |f:3.4.5|
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Name
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|
Quantity
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4 g
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Type
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reactant
|
Smiles
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CC1=C(C=O)C=CC(=C1)F
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Name
|
|
Quantity
|
3.8 g
|
Type
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reactant
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Smiles
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C1COC(C)(CCN)O1
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
10.6 g
|
Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
crude solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the solution was stirred at r.t. under a nitrogen atmosphere
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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After 1 hour the mixture was heated
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Duration
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1 h
|
Type
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TEMPERATURE
|
Details
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at reflux for 16 hours
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Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
to cool to r.t
|
Type
|
TEMPERATURE
|
Details
|
previously refluxed for 1 hour with a Dean-Stark apparatus
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with AcOEt (3×50 mL) and Et2O (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow thick oil as residue (7.23 g)
|
Type
|
DISSOLUTION
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Details
|
A portion of the crude mixture (3 g) was dissolved in a 6N hydrochloric acid solution (20 mL)
|
Type
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STIRRING
|
Details
|
stirred at 60° C. for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (5×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C1NCCC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |